molecular formula C14H10BrNO2 B14333188 3-(5-Bromofuran-2-yl)-3-(4-methylphenoxy)prop-2-enenitrile CAS No. 105997-93-1

3-(5-Bromofuran-2-yl)-3-(4-methylphenoxy)prop-2-enenitrile

Katalognummer: B14333188
CAS-Nummer: 105997-93-1
Molekulargewicht: 304.14 g/mol
InChI-Schlüssel: RBXKHIQVPBGNFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromofuran-2-yl)-3-(4-methylphenoxy)prop-2-enenitrile is an organic compound that features a brominated furan ring, a methyl-substituted phenoxy group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-3-(4-methylphenoxy)prop-2-enenitrile typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Phenoxy Group: The brominated furan is then reacted with 4-methylphenol in the presence of a base such as potassium carbonate to form the phenoxy derivative.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromofuran-2-yl)-3-(4-methylphenoxy)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(5-Bromofuran-2-yl)-3-(4-methylphenoxy)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(5-Chlorofuran-2-yl)-3-(4-methylphenoxy)prop-2-enenitrile: Similar structure but with a chlorine atom instead of bromine.

    3-(5-Bromofuran-2-yl)-3-(4-ethylphenoxy)prop-2-enenitrile: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.

Uniqueness

3-(5-Bromofuran-2-yl)-3-(4-methylphenoxy)prop-2-enenitrile is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

105997-93-1

Molekularformel

C14H10BrNO2

Molekulargewicht

304.14 g/mol

IUPAC-Name

3-(5-bromofuran-2-yl)-3-(4-methylphenoxy)prop-2-enenitrile

InChI

InChI=1S/C14H10BrNO2/c1-10-2-4-11(5-3-10)17-13(8-9-16)12-6-7-14(15)18-12/h2-8H,1H3

InChI-Schlüssel

RBXKHIQVPBGNFE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC(=CC#N)C2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.